Fmoc-Cys(3-(Boc-amino)-propyl)-OH, also known as Fmoc-Cys(Ahx)-OH, is a trifunctional amino acid derivative. It contains a cysteine (Cys) residue, a spacer arm, and two protecting groups: Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butyloxycarbonyl) []. This molecule acts as an analog of the natural amino acid homolysine and finds applications in various fields of scientific research, particularly in peptide synthesis.
Fmoc-Cys(Ahx)-OH is primarily used in solid-phase peptide synthesis (SPPS) due to the presence of both Fmoc and Boc protecting groups. Fmoc is a commonly employed N-terminal protecting group in SPPS, allowing for the stepwise addition of amino acids to a growing peptide chain []. The Boc group protects the side chain amine of the cysteine residue, preventing unwanted side reactions during peptide assembly.
This molecule's key feature lies in its spacer arm, a three-carbon chain connecting the cysteine and the Boc group. This spacer arm mimics the side chain length of lysine and arginine, allowing Fmoc-Cys(Ahx)-OH to serve as a mimetic for these positively charged amino acids. By incorporating Fmoc-Cys(Ahx)-OH into peptides, researchers can introduce lysine or arginine-like functionalities without altering the overall peptide structure significantly [, ]. This approach proves valuable in studying the role of these positively charged residues in various biological processes.
Fmoc-Cys(Ahx)-OH has been utilized in various research endeavors, including:
Fmoc-Cysteine(3-(Boc-amino)-propyl)-hydroxyl is a synthetic amino acid derivative that combines the properties of cysteine with a unique propyl side chain protected by a tert-butyloxycarbonyl group. This compound has a molecular formula of C26H32N2O6S and a molecular weight of approximately 500.616 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, making it suitable for solid-phase peptide synthesis. The presence of the Boc (tert-butyloxycarbonyl) group on the side chain allows for selective deprotection during peptide synthesis, facilitating the introduction of various functional groups or mimetics.
This compound exhibits potential biological activities, particularly as a cysteine analog. Cysteine itself is crucial in various biological processes, including protein structure stabilization through disulfide bond formation. The unique propyl side chain may enhance its interaction with biological targets or improve its pharmacokinetic properties. Some studies suggest that derivatives like Fmoc-Cysteine(3-(Boc-amino)-propyl)-hydroxyl may exhibit protective effects in cellular models, potentially influencing pathways related to oxidative stress and inflammation .
The synthesis of Fmoc-Cysteine(3-(Boc-amino)-propyl)-hydroxyl typically involves the following steps:
Fmoc-Cysteine(3-(Boc-amino)-propyl)-hydroxyl has several applications:
Several compounds share structural similarities with Fmoc-Cysteine(3-(Boc-amino)-propyl)-hydroxyl. Here are some notable examples:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Fmoc-Cysteine | Standard cysteine | Lacks additional propyl side chain |
| Fmoc-Lysine | Lysine derivative | Contains an amine side chain without thiol |
| Fmoc-Arginine | Arginine derivative | Contains a guanidine functional group |
| Boc-Cysteine | Cysteine derivative | Lacks Fmoc protection; more reactive |
| Fmoc-Cys(3-(t-butoxycarbonyl)-propyl) | Similar structure | Uses t-butoxycarbonyl instead of Boc |
The uniqueness of Fmoc-Cysteine(3-(Boc-amino)-propyl)-hydroxyl lies in its trifunctional nature—combining cysteine's reactivity with a propyl side chain that mimics lysine or arginine functionalities while maintaining stability during peptide synthesis. This feature may enhance its utility in developing novel peptides with improved bioactivity and specificity .
The development of protecting groups has been pivotal in advancing peptide synthesis. Early strategies relied on acid-labile groups like the benzyloxycarbonyl (Z) group, but their limitations in orthogonal deprotection prompted the search for alternatives. In 1957, Louis A. Carpino introduced the tert-butyloxycarbonyl (Boc) group, which offered improved acid lability and compatibility with solid-phase peptide synthesis (SPPS). However, the need for harsh acidic conditions during Boc removal led to side reactions, particularly in peptides containing acid-sensitive residues like tryptophan.
The 1970s marked a turning point with Carpino and Grace Y. Han’s development of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that enabled milder deprotection using piperidine or morpholine. This innovation laid the groundwork for orthogonal protection strategies, where Fmoc could be selectively removed without affecting acid-labile side-chain protections like Boc. The Fmoc/Boc combination became a cornerstone of modern SPPS, particularly for synthesizing complex peptides with post-translational modifications.
Fmoc-Cys(3-(Boc-amino)-propyl)-OH (CAS: 173963-91-2) is a trifunctional amino acid derivative designed to address challenges in peptide mimicry and functionalization. Its structure features:
This compound serves as a homolog of lysine or arginine, mimicking their side-chain length and charge distribution while introducing chemical stability. Its applications span:
Cysteine’s nucleophilic thiol group necessitates specialized protection to prevent disulfide scrambling or oxidation. Common strategies include:
Fmoc-Cys(3-(Boc-amino)-propyl)-OH employs Boc protection on its side-chain amine, providing acid lability orthogonal to the Fmoc group. This dual protection enables precise control during sequential syntheses.
9-Fluorenylmethoxycarbonyl-Cysteine(3-(tert-Butoxycarbonylamino)-propyl)-OH possesses the molecular formula C₂₆H₃₂N₂O₆S with a molecular weight of 500.62 g/mol [1] [2] [5]. The compound appears as a white to off-white crystalline solid at room temperature [6]. The Chemical Abstracts Service registry number is 173963-91-2, and the compound has been assigned the MDL number MFCD01318742 [1] [12].
The physical characteristics of this protected amino acid derivative include storage requirements at ambient temperature, with some suppliers recommending refrigerated storage at 2-8°C under inert gas conditions [2] [6]. The compound demonstrates typical properties associated with fluorenylmethoxycarbonyl-protected amino acids, including moderate stability under standard laboratory conditions [6] [21].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₂N₂O₆S | [1] [2] |
| Molecular Weight | 500.62 g/mol | [1] [2] |
| CAS Number | 173963-91-2 | [1] [2] |
| Physical State | White to off-white solid | [6] |
| Storage Temperature | Ambient to 2-8°C | [2] [6] |
| Purity | ≥95% (HPLC) | [5] [12] |
The compound exhibits specific stereochemical properties characteristic of L-cysteine derivatives. The absolute configuration at the alpha carbon follows the (R)-configuration typical of L-amino acids [1] [5]. The International Union of Pure and Applied Chemistry name reflects this stereochemistry: (2R)-3-({3-[(tert-butoxycarbonyl)amino]propyl}sulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid [1].
The optical rotation data indicates the compound maintains the stereochemical integrity of the parent L-cysteine residue. Related fluorenylmethoxycarbonyl-cysteine derivatives show specific rotation values ranging from -29.0° to -36.0° depending on the side chain protecting group and solvent system used for measurement [12] [24]. The stereochemical purity is maintained during synthesis and storage under appropriate conditions [12].
The three-dimensional molecular structure demonstrates the characteristic features of protected amino acids used in peptide synthesis, with the fluorenyl protecting group providing steric hindrance that contributes to the compound's stability and selectivity in synthetic applications [21].
The molecular structure of 9-Fluorenylmethoxycarbonyl-Cysteine(3-(tert-Butoxycarbonylamino)-propyl)-OH contains several distinct functional groups that contribute to its chemical properties and synthetic utility. The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl aromatic system connected through a methoxycarbonyl linker to the amino terminus [10] [28]. This protecting group system is base-labile and can be selectively removed under mild basic conditions without affecting other protecting groups [28].
The thioether linkage connects the cysteine residue to a three-carbon propyl chain terminated with a tert-butoxycarbonyl-protected amino group [1] [12]. The tert-butoxycarbonyl group serves as an acid-labile protecting group that can be removed under acidic conditions, complementing the base-labile fluorenylmethoxycarbonyl group [30] [33].
The carboxylic acid functionality at the C-terminus provides the reactive site for peptide bond formation during synthesis [21]. The combination of these protecting groups allows for orthogonal deprotection strategies in complex synthetic sequences [12] [21].
The solubility characteristics of 9-Fluorenylmethoxycarbonyl-Cysteine(3-(tert-Butoxycarbonylamino)-propyl)-OH reflect its dual hydrophobic and hydrophilic nature. The compound demonstrates solubility in dimethyl sulfoxide, a common organic solvent used for peptide synthesis applications [6] [26]. This solubility profile is consistent with other fluorenylmethoxycarbonyl-protected amino acids that require organic solvents for dissolution due to their hydrophobic protecting groups [6].
The presence of the fluorenyl group contributes significantly to the hydrophobic character of the molecule, while the carboxylic acid and amide functionalities provide some hydrophilic character [10]. Stock solution preparation guidelines indicate concentrations up to 10 millimolar can be achieved in appropriate solvents [6].
| Solvent | Solubility | Concentration Range | |
|---|---|---|---|
| Dimethyl sulfoxide | Soluble | Up to 10 mM | [6] |
| Water | Limited solubility | Not recommended | [6] |
| Organic solvents | Variable | Depends on polarity | [6] |
The stability profile of 9-Fluorenylmethoxycarbonyl-Cysteine(3-(tert-Butoxycarbonylamino)-propyl)-OH is governed by the properties of its constituent protecting groups. The fluorenylmethoxycarbonyl group demonstrates excellent stability under acidic conditions but is readily cleaved by weak bases such as piperidine [28] [33]. The tert-butoxycarbonyl group shows complementary stability, being stable under basic conditions but labile to acids such as trifluoroacetic acid [30].
Storage recommendations indicate the compound should be kept under inert gas conditions to prevent oxidation of the thioether linkage [6] [21]. Temperature stability studies suggest storage at reduced temperatures enhances long-term stability, with recommendations for storage at -20°C for extended periods [6] [26].
The compound demonstrates good thermal stability under standard laboratory conditions, with degradation typically occurring only under extreme conditions or in the presence of strong acids or bases [27]. The dual protecting group system provides enhanced stability compared to unprotected amino acid derivatives [15].
The spectroscopic properties of 9-Fluorenylmethoxycarbonyl-Cysteine(3-(tert-Butoxycarbonylamino)-propyl)-OH are dominated by the chromophoric fluorenyl group. Ultraviolet absorption spectroscopy reveals characteristic absorption bands associated with the fluorenyl system, including moderately intense bands at approximately 300 and 290 nanometers, with a more complex absorption pattern between 280 and 250 nanometers [19].
The fluorenyl group exhibits strong ultraviolet absorption with molar extinction coefficients on the order of 10⁴ M⁻¹cm⁻¹, making it useful for monitoring reactions and purification processes [19] [28]. The absorption characteristics allow for detection and quantification using standard ultraviolet-visible spectrophotometry [19].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl groups typically appear in the region around 1650-1680 cm⁻¹, while the carboxylic acid functionality shows characteristic absorption around 1700 cm⁻¹ [29] [32]. The aromatic fluorenyl system contributes absorption bands in the fingerprint region [29].
| Spectroscopic Method | Key Absorption/Signal | Wavenumber/Wavelength | |
|---|---|---|---|
| UV-Visible | Fluorenyl absorption | 250-300 nm | [19] |
| Infrared | Amide C=O stretch | 1650-1680 cm⁻¹ | [29] |
| Infrared | Carboxylic acid C=O | ~1700 cm⁻¹ | [29] |
| Infrared | N-H stretch | ~3300 cm⁻¹ | [29] |
The retrosynthetic analysis of Fmoc-Cys(3-(Boc-amino)-propyl)-OH reveals a strategic approach that leverages the inherent nucleophilicity of the cysteine thiol group. This protected trifunctional amino acid derivative serves as an analog of homolysine and functions as a lysine or arginine mimetic in peptide synthesis applications [2] [3].
The target molecule can be disconnected at the sulfur-carbon bond linking the cysteine residue to the propyl spacer chain. This disconnection strategy identifies two key synthetic fragments: Fmoc-protected L-cysteine and 3-(Boc-amino)propyl bromide as the primary building blocks [4].
The most practical synthetic route proceeds through a nucleophilic substitution mechanism. The synthesis begins with the preparation of 3-(Boc-amino)propyl bromide through the reaction of 3-bromopropylamine with di-tert-butyl dicarbonate under standard Boc protection conditions [5] [6]. The reaction typically proceeds at room temperature in the presence of a mild base such as triethylamine or sodium bicarbonate, yielding the protected alkyl halide in good yields.
The second phase involves the protection of L-cysteine with the Fmoc group using standard procedures. Fmoc-OSu (Fmoc-N-hydroxysuccinimide) serves as the preferred reagent, reacting with the amino acid in aqueous conditions buffered to maintain alkaline pH [7]. This step requires careful temperature control to prevent premature hydrolysis of the activated ester.
The final coupling step employs nucleophilic substitution, where the deprotonated cysteine thiol attacks the electrophilic carbon of the 3-(Boc-amino)propyl bromide. This reaction typically requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, with potassium carbonate or sodium hydride serving as the base [8] [9].
Alternative synthetic strategies include the use of different alkylating agents and protecting group manipulations. The use of 3-(Boc-amino)propyl tosylate as an alternative to the bromide has been explored, though the bromide generally provides superior reactivity and yields [4]. Some synthetic approaches employ convergent strategies where the propyl linker is pre-functionalized before attachment to the cysteine residue.
The optimization of synthetic procedures for Fmoc-Cys(3-(Boc-amino)-propyl)-OH focuses on maximizing yield while minimizing racemization and side product formation. Temperature control emerges as a critical parameter, with reactions typically conducted between 0°C and 40°C to balance reaction rate and product integrity [10] [11].
Solvent selection significantly impacts reaction outcomes. Dimethylformamide and dimethyl sulfoxide provide optimal solvation for both the nucleophile and electrophile, facilitating efficient S-alkylation [10]. The addition of crown ethers or phase-transfer catalysts can enhance reaction rates in certain systems, though these additives require careful evaluation for their impact on product purity.
The choice of base significantly influences both reaction efficiency and stereochemical integrity. Potassium carbonate provides adequate basicity while minimizing epimerization risks associated with stronger bases [11]. Sodium hydride offers higher reactivity but requires more stringent anhydrous conditions. The use of weaker bases such as triethylamine or diisopropylethylamine can be advantageous when racemization concerns are paramount [10].
When employed in solid-phase peptide synthesis, optimization strategies focus on coupling efficiency and minimizing side reactions. The combination of HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) with Oxyma Pure has demonstrated superior performance compared to traditional HBTU/HOBt systems [10] [12] [13]. This coupling system reduces racemization rates and provides more efficient amide bond formation.
Microwave-assisted coupling has emerged as a powerful optimization strategy, reducing reaction times from hours to minutes while maintaining high coupling efficiency [14]. The use of elevated temperatures (75-90°C) under microwave irradiation accelerates both coupling and deprotection steps, enabling rapid peptide assembly.
Flash chromatography represents the most commonly employed purification technique for Fmoc-Cys(3-(Boc-amino)-propyl)-OH, typically utilizing silica gel as the stationary phase with gradient elution systems [15]. The mobile phase commonly consists of hexane/ethyl acetate or dichloromethane/methanol gradients, optimized to achieve baseline separation of the target compound from synthetic impurities.
Preparative high-performance liquid chromatography offers superior resolution and purity for critical applications, achieving purities exceeding 95% [16]. Reverse-phase C18 columns with water/acetonitrile gradient systems provide excellent separation, though the high cost limits this approach to smaller scale preparations or when ultra-high purity is required.
Supercritical fluid chromatography has gained attention as an environmentally conscious alternative, utilizing carbon dioxide as the primary mobile phase with minimal organic co-solvents [17]. This technique offers rapid separations with reduced solvent consumption, making it attractive for both analytical and preparative applications.
Recrystallization remains a cost-effective purification approach, particularly suitable for large-scale production. The compound typically crystallizes from ethyl acetate/hexane or methanol/water systems [7]. Temperature-controlled crystallization protocols help optimize crystal quality and minimize mechanical losses during filtration.
Trituration with appropriate anti-solvents provides a simple purification method, though yields and final purity may be lower compared to chromatographic methods. This approach finds utility in industrial settings where cost considerations outweigh absolute purity requirements.
High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity profiling [9] [10]. Gradient elution systems using C18 columns with trifluoroacetic acid-buffered mobile phases provide reliable quantitative analysis. The method typically achieves baseline resolution of the target compound from related synthetic impurities.
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment. Proton NMR in deuterated dimethyl sulfoxide or deuterated chloroform reveals characteristic signals for the Fmoc aromatic protons, the propyl spacer chain, and the Boc protecting group [18]. Carbon-13 NMR offers additional structural verification and can detect certain impurities not visible in proton spectra.
Mass spectrometry, particularly electrospray ionization, provides molecular weight confirmation and fragmentation patterns diagnostic of the intact structure [19]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities.
Industrial synthesis of Fmoc-Cys(3-(Boc-amino)-propyl)-OH requires careful consideration of process economics, environmental impact, and regulatory compliance. The synthetic route must be optimized for large-scale operations while maintaining product quality and minimizing waste generation [17].
Continuous flow synthesis has emerged as an attractive alternative to traditional batch processes, offering improved heat and mass transfer, reduced solvent consumption, and enhanced safety profiles [20]. The use of packed-bed reactors with immobilized catalysts can facilitate the Boc protection step, while flow microreactors enable precise control of the S-alkylation reaction.
Industrial processes must address the significant solvent consumption inherent in amino acid synthesis. Distillation and recycling of dimethylformamide and dimethyl sulfoxide represent essential components of economically viable large-scale production [17]. Advanced separation technologies such as membrane filtration and crystallization-based purification help minimize chromatographic steps that generate substantial waste streams.
Process Mass Intensity considerations have become increasingly important in pharmaceutical manufacturing. The synthesis of protected amino acids typically exhibits PMI values substantially higher than small molecule pharmaceuticals, necessitating focused efforts on waste reduction and process intensification [17].
Large-scale production requires robust quality control systems encompassing raw material specifications, in-process monitoring, and final product testing. Critical quality attributes include optical purity, chemical purity, residual solvent content, and microbiological quality [20].
Validation of analytical methods according to International Conference on Harmonisation guidelines ensures reliable quality assessment. Method validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness [21] [19].
Industrial synthesis requires specialized equipment capable of handling corrosive reagents and maintaining inert atmospheres. Hastelloy or glass-lined reactors provide adequate corrosion resistance for the alkaline conditions employed in the S-alkylation step [20]. Efficient mixing systems ensure uniform heat and mass transfer in viscous solvent systems.
Purification infrastructure must accommodate the specific requirements of amino acid derivatives, including specialized column chromatography systems and crystallization vessels with precise temperature control. Analytical laboratories require high-performance liquid chromatography systems, nuclear magnetic resonance spectrometers, and mass spectrometry equipment for comprehensive quality assessment [22].